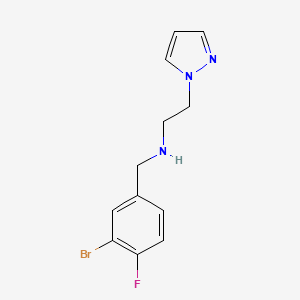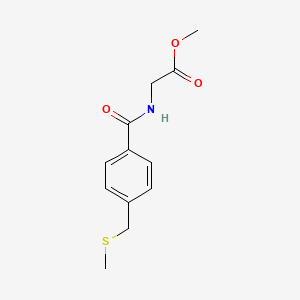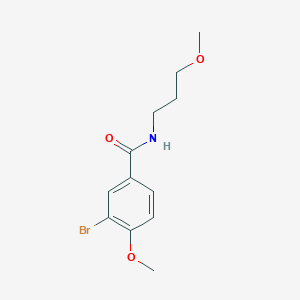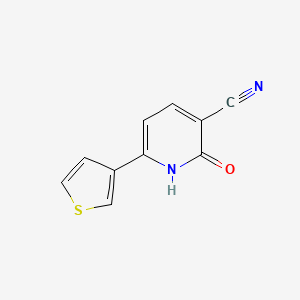
2-(2-Aminothiazol-4-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminothiazol-4-yl)acetaldehyde is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminothiazol-4-yl)acetaldehyde typically involves the reaction of 2-aminothiazole with an appropriate aldehyde. One common method is the condensation reaction between 2-aminothiazole and acetaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol, with the addition of a catalytic amount of acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
2-(2-Aminothiazol-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-(2-Aminothiazol-4-yl)acetic acid.
Reduction: 2-(2-Aminothiazol-4-yl)ethanol.
Substitution: Various N-substituted thiazole derivatives.
科学的研究の応用
Chemistry: It serves as a versatile intermediate in the synthesis of heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: The compound has shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals
作用機序
The biological activity of 2-(2-Aminothiazol-4-yl)acetaldehyde is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
類似化合物との比較
Similar Compounds
2-Aminothiazole: A simpler analog without the aldehyde group.
2-(2-Aminothiazol-4-yl)acetic acid: An oxidized form of 2-(2-Aminothiazol-4-yl)acetaldehyde.
2-(2-Aminothiazol-4-yl)ethanol: A reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both an aldehyde group and an amino group on the thiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C5H6N2OS |
|---|---|
分子量 |
142.18 g/mol |
IUPAC名 |
2-(2-amino-1,3-thiazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C5H6N2OS/c6-5-7-4(1-2-8)3-9-5/h2-3H,1H2,(H2,6,7) |
InChIキー |
VTACIMGIQOONMC-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(S1)N)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[4-(benzyloxy)phenyl]-4-methoxybenzamide](/img/structure/B14916311.png)
![4-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14916315.png)


![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B14916336.png)
![N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14916343.png)
![[Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid](/img/structure/B14916347.png)
